molecular formula C12H16N2O B14241259 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one CAS No. 405145-29-1

1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one

Katalognummer: B14241259
CAS-Nummer: 405145-29-1
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: OCSXATDVESXLJQ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is a chemical compound that belongs to the class of tetrahydropyrimidinones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one can be achieved through stereoselective methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For example, the intramolecular cyclization of urea derivatives with multiple bonds can lead to the formation of tetrahydropyrimidinones . Another method involves the reaction of sodium [1-(3,3-diethoxypropyl)ureido]methanesulfonates with various C-nucleophiles in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The presence of the phenylethyl group also contributes to its distinct properties compared to other tetrahydropyrimidinones .

Eigenschaften

CAS-Nummer

405145-29-1

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

1-[(1R)-1-phenylethyl]-1,3-diazinan-2-one

InChI

InChI=1S/C12H16N2O/c1-10(11-6-3-2-4-7-11)14-9-5-8-13-12(14)15/h2-4,6-7,10H,5,8-9H2,1H3,(H,13,15)/t10-/m1/s1

InChI-Schlüssel

OCSXATDVESXLJQ-SNVBAGLBSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)N2CCCNC2=O

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.